BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-Hydroxy-6-methylquinoline CAS number and
IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline for Advanced Research and
Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Hydroxy-6-methylquinoline, a heterocyclic
compound of significant interest in medicinal chemistry and drug discovery. Designed for
researchers, chemists, and drug development professionals, this document elucidates the
compound's core characteristics, synthesis, and potential applications, grounding all
information in established scientific protocols and literature.

Core Chemical Identity and Physicochemical
Properties

4-Hydroxy-6-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle. It
exists in tautomeric equilibrium with its keto form, 6-methylquinolin-4(1H)-one.[1] This
tautomerism is a critical consideration in its reactivity and biological interactions. The primary
identifiers and properties are summarized below.
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Property Value Source

IUPAC Name 6-methylquinolin-4-ol [2]

4-Hydroxy-6-methylquinoline,
Synonyms o [1][2]
6-Methyl-4-quinolinol

CAS Number 23432-40-8 [11[2]
Molecular Formula C10HaNO [2]
Molecular Weight 159.18 g/mol

Appearance Solid

Melting Point 234-236 °C [3]
Water Solubility Slightly soluble in water [3]
SMILES Cclcce2necc(O)c2cl
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Synthesis Pathway and Experimental Protocol

The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry. One
common and effective method involves the cyclization of an aniline derivative with a (3-
ketoester or a similar precursor, a variant of the Conrad-Limpach reaction.[4] A specific protocol
for synthesizing the tautomer 6-methyl-4-quinolone is detailed below.[1]

Workflow for the Synthesis of 6-methyl-4-quinolone
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Caption: Synthetic workflow for 6-methyl-4-quinolone.
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Detailed Step-by-Step Synthesis Protocol[1]

This protocol describes the synthesis starting from 2-amino-5-methylacetophenone.
e Step 1: Reactant Preparation

o Dissolve 2-amino-5-methylacetophenone (99 mg, 0.67 mmol) in toluene (8 mL) within a
dry reaction flask to create a homogeneous solution.

o Causality: Toluene serves as an anhydrous solvent, crucial for the subsequent step
involving a highly reactive base.

o Step 2: Base-Mediated Activation
o Slowly add sodium hydride (NaH, 60% oil dispersion, 80 mg, 2 mmol) to the solution.
o Stir the reaction mixture at room temperature for 30 minutes.

o Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base. Its function is
to deprotonate the amino group of the acetophenone, forming a more potent nucleophile
that is required to initiate the reaction with the electrophilic ethyl formate.

o Step 3: Cyclization
o Add ethyl formate (0.27 mL, 3.3 mmol) dropwise to the reaction mixture.
o Continue stirring the mixture at room temperature overnight.

o Causality: Ethyl formate acts as a one-carbon electrophile. The activated aniline derivative
attacks the carbonyl carbon of the ethyl formate, leading to an intermediate that
subsequently undergoes intramolecular cyclization to form the quinolone ring system.

o Step 4: Quenching and Neutralization

o After the reaction is complete, slowly add water (3 mL) to quench the excess sodium
hydride. Stir for 5 minutes.
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o Adjust the solution to a neutral pH using a 10% hydrochloric acid solution, which will cause
the product to precipitate out of the solution.

o Trustworthiness: The careful addition of water is a critical safety step to manage the
exothermic reaction of quenching NaH. Neutralization ensures that the product, which has
a phenolic hydroxyl group, is in its neutral, less soluble form, maximizing precipitation and
yield.

o Step 5: Product Isolation and Purification
o Collect the precipitated crystals by filtration.

o Wash the collected solid with cold water (2 x 3 mL) to remove any remaining salts or
water-soluble impurities.

o Dry the product to yield 6-methyl-4-quinolone (56 mg, 53% vyield).

Product Characterization Data[1]

e 'H-NMR (400MHz, DMSO-ds): & 11.7 (brs, 1H), 7.87 (s, 1H), 7.84 (dd, J = 5.9, 7.3Hz, 1H),
7.41-7.49 (m, 2H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 2.40 (s, 3H).

e Mass Spectrum (FD-MS, m/z): 159 (M+).

o Self-Validating System: The obtained mass of 159 corresponds to the molecular weight of
the target compound (C10HsaNO), confirming the successful synthesis. The tH-NMR
spectrum provides the structural proof, with characteristic peaks for the methyl group and
aromatic protons.

Biological Significance and Applications in Drug
Development

While 4-Hydroxy-6-methylquinoline is a valuable research intermediate[2], the broader 4-
hydroxyquinoline scaffold is recognized as a "privileged structure” in medicinal chemistry.[5]
Derivatives have been associated with a wide array of pharmacological activities, making this
core a compelling starting point for drug discovery programs.
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o Anticancer Activity: Substituted 4-hydroxyquinolines have been synthesized and evaluated
as potential cytotoxic agents. Certain derivatives have demonstrated selective toxicity
towards doxorubicin-resistant colon adenocarcinoma cell lines, suggesting potential for
overcoming multi-drug resistance (MDR) in cancer.[4]

o Cardiotonic Agents: Structurally related compounds, specifically 6-hydroxy-4-methylquinolin-
2(1H)-one derivatives, have been designed as selective phosphodiesterase 3 (PDE3)
inhibitors.[6][7] These agents improve cardiac contractility and are explored for use in
congestive heart failure.[6][7]

» Antiviral Potential: Related 6-aminoquinolone derivatives have been shown to inhibit HIV
replication at the transcriptional level.[8] Their activity extends to other viruses, such as
cytomegalovirus (CMV), indicating a potential for broad-spectrum antiviral applications.[8]

o Antimalarial Properties: The 4-hydroxyquinoline core is central to several antimalarial drugs.
Programmed functionalization of this scaffold has led to the discovery of compounds with
strong, submicromolar activity against the malaria parasite, Plasmodium falciparum.[5]

Conceptual Mechanism: PDE3 Inhibition by Quinoline
Derivatives

The investigation of quinoline derivatives as PDE3 inhibitors provides a compelling example of
their therapeutic potential.[6][7] The diagram below illustrates the established mechanism for
how PDE3 inhibition leads to increased cardiac muscle contractility.
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Caption: Mechanism of cardiotonic action via PDES3 inhibition.
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Safety and Handling

As with any research chemical, proper safety protocols must be observed when handling 4-
Hydroxy-6-methylquinoline.

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Damage 1.

Signal Word: Danger.

Hazard Statements:

o H302: Harmful if swallowed.

o H318: Causes serious eye damage.

Precautionary Statements:

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Hydroxy-6-methylquinoline CAS number and IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583873#4-hydroxy-6-methylquinoline-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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